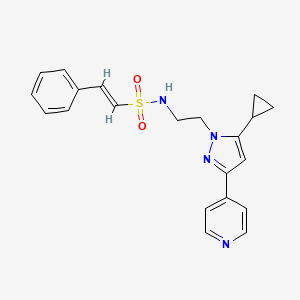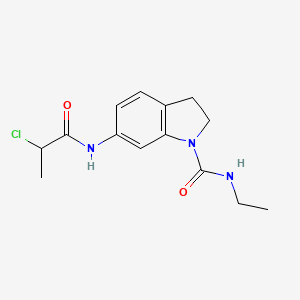![molecular formula C6H7BrClN5 B2398811 (6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride CAS No. 2411283-31-1](/img/structure/B2398811.png)
(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the empirical formula C9H10N2O . It’s usually available in solid form .
Molecular Structure Analysis
The molecular structure of “6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine” can be represented by the SMILES string BrC1=CN2C(N=C1)=NC=N2 . The InChI key for this compound is VEPBELSFCORKNT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine” include a molecular weight of 162.19 and it’s usually available in solid form .Applications De Recherche Scientifique
Synthesis and Structural Rearrangement
Research has demonstrated the synthesis and structural rearrangement of bromo-chloro[1,2,4]triazolo[4,3-c]pyrimidines to [1,5-c] analogues through bromine-mediated oxidative cyclization. This process involves the conversion of aldehyde-derived hydrazones, followed by Dimroth rearrangement to yield [1,2,4]triazolo[1,5-c]pyrimidines. The halogen functionalities on the pyrimidine nucleus facilitate its use as a versatile synthetic intermediate for diversification via palladium-catalyzed Kumada cross-couplings, Buchwald–Hartwig amination, and direct aromatic substitution (Tang et al., 2014).
Antimicrobial Activity
A series of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines demonstrated variable and modest antimicrobial activities against clinically isolated strains of bacteria and fungi. Some compounds showed significant antimicrobial activity, highlighting the potential of these derivatives in developing new antimicrobial agents (Prasanna Kumara et al., 2013).
Potential Antiasthma Agents
5-Aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were identified as mediator release inhibitors, suggesting their potential as antiasthma agents. These compounds were synthesized through a series of reactions including cyclization and Dimroth rearrangement, with specific derivatives selected for further pharmacological and toxicological study due to their promising activity (Medwid et al., 1990).
Novel Synthetic Pathways
Research has also focused on developing novel synthetic pathways for [1,2,4]triazolo[1,5-c]pyrimidine derivatives, demonstrating the flexibility of chloropyrimidinyl hydrazones in oxidative cyclization and bromination reactions. This work has paved the way for the synthesis of highly functionalized [1,2,4]triazolo[1,5-c]pyrimidines, enriching the toolkit for chemical synthesis and diversification (Li et al., 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN5.ClH/c7-4-2-9-6-10-5(1-8)11-12(6)3-4;/h2-3H,1,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRSSNYLBPLJPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)CN)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/no-structure.png)

![3-Cyclopentyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2398733.png)


![Tert-butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2398737.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2398738.png)



![2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide](/img/structure/B2398743.png)

